3-Methoxy-2-(trifluoromethyl)benzamide

Description

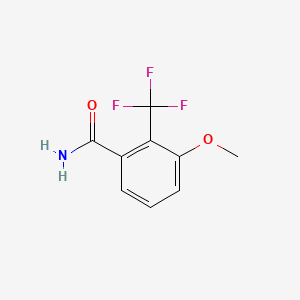

3-Methoxy-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a methoxy (-OCH₃) group at the 3-position and a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic properties and binding interactions in biological targets .

Structure

2D Structure

Properties

IUPAC Name |

3-methoxy-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-6-4-2-3-5(8(13)14)7(6)9(10,11)12/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNABLJFEXHVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Aromatic Precursors: Typically, 3-methoxybenzoic acid or derivatives thereof serve as the starting aromatic scaffold.

- Trifluoromethylation Reagents: Trifluoromethyl iodide (CF3I) or trifluoromethylation catalysts are employed to introduce the -CF3 group selectively at the 2-position relative to the methoxy group.

- Amidation Reagents: Conversion of acid or nitrile intermediates to benzamide is achieved via reagents such as thionyl chloride (SOCl2) followed by ammonia (NH3) or direct hydrolysis of nitrile intermediates.

Representative Preparation Method

A typical synthetic sequence involves:

Trifluoromethylation of 3-Methoxybenzoic Acid:

- The 3-methoxybenzoic acid is reacted with trifluoromethyl iodide in the presence of copper powder catalyst.

- Reaction conditions: controlled temperature (often 60–100 °C), inert atmosphere.

- Outcome: selective introduction of the trifluoromethyl group at the ortho (2-) position relative to the methoxy substituent.

Conversion to Benzoyl Chloride Intermediate:

- The trifluoromethylated acid is treated with thionyl chloride (SOCl2) to form the corresponding acid chloride.

- Reaction conditions: reflux under anhydrous conditions.

-

- The acid chloride intermediate is reacted with ammonia or ammonium hydroxide to yield the benzamide.

- Reaction conditions: low temperature (0–5 °C) to control reaction rate and avoid side products.

This method is scalable and amenable to industrial adaptation with continuous flow techniques to optimize yield and purity.

Alternative Synthetic Approaches and Catalysts

Nitrile Intermediate Route (Based on Related Trifluoromethylbenzamide Syntheses)

- Starting from 2-chloro-6-trifluoromethylbenzonitrile, catalytic hydrogenation (using catalysts such as 5% platinum on carbon) under mild hydrogen pressure converts the nitrile to the corresponding amide.

- Base hydrolysis (e.g., with sodium hydroxide in aqueous medium at elevated temperature) can also yield the benzamide.

- This route avoids harsh reagents and allows high yields (~90%) with purity >97% as demonstrated in similar trifluoromethylbenzamide syntheses.

Catalysts and Solvents

| Step | Catalyst/Reagent | Solvent(s) | Conditions |

|---|---|---|---|

| Trifluoromethylation | Copper powder, CF3I | Organic solvents (e.g., acetonitrile) | 60–100 °C, inert atmosphere |

| Acid chloride formation | Thionyl chloride (SOCl2) | Anhydrous solvents (e.g., dichloromethane) | Reflux, anhydrous |

| Amidation | Ammonia or ammonium hydroxide | Water or alcohol solvents | 0–5 °C, stirring |

| Nitrile hydrogenation (alt.) | 5% Pt/C, Raney nickel, or Pd/C | Methanol, ethanol, or THF | 1–16 h, 1–1.5 atm H2, 25–60 °C |

| Base hydrolysis (alt.) | NaOH, KOH, or LiOH | Water, methanol, ethanol | 100 °C, 1–4 h |

Data Table Summarizing Key Preparation Parameters

| Preparation Step | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Trifluoromethylation | CF3I, Cu powder | Acetonitrile or similar | 60–100 | 2–4 | 70–85 | >95 | Selective ortho trifluoromethylation |

| Acid chloride formation | SOCl2 | DCM or anhydrous solvent | Reflux | 1–3 | 90+ | >98 | Anhydrous conditions required |

| Amidation | NH3 or ammonium hydroxide | Water or alcohol | 0–5 | 1–4 | 85–90 | >97 | Low temperature to avoid side reactions |

| Nitrile hydrogenation (alt.) | Pt/C or Pd/C catalyst | Methanol, ethanol, THF | 25–60 | 1–16 | 90+ | >98 | Mild conditions, high selectivity |

| Base hydrolysis (alt.) | NaOH, KOH, LiOH | Water/methanol | 100 | 1–4 | 88–90 | >98 | Efficient conversion to benzamide |

Research Findings and Optimization Notes

- The trifluoromethylation step is critical for regioselectivity; copper-catalyzed methods provide good control and yields.

- Avoidance of highly toxic or explosive reagents enhances safety and environmental compatibility.

- Hydrogenation of nitrile intermediates using platinum or palladium catalysts under mild conditions yields benzamides with high purity and yield.

- Hydrolysis of nitriles to amides under alkaline conditions is efficient and scalable.

- Reaction times and temperatures are optimized to minimize byproducts and maximize yield.

- Continuous flow synthesis techniques have been explored to improve reaction control and scalability in industrial contexts.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The benzamide group can be reduced to form amines.

Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group influences the reactivity of the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products Formed:

Oxidation: Formation of 3-methoxy-2-(trifluoromethyl)benzoic acid.

Reduction: Formation of 3-methoxy-2-(trifluoromethyl)benzylamine.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-Methoxy-2-(trifluoromethyl)benzamide is a compound with significant applications in various fields, particularly in medicinal chemistry and agrochemical research. This article provides a detailed overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound is utilized in the development of pharmaceutical compounds due to its unique structural features that enhance biological activity. Its trifluoromethyl group increases lipophilicity, which can improve the compound's ability to penetrate biological membranes.

Case Study: Antihypertensive Agents

Research has indicated that compounds similar to this compound can act as thromboxane synthetase inhibitors, which are crucial in managing hypertension. A study published in the Journal of Medicinal Chemistry highlighted the potential of these compounds as antihypertensive agents due to their ability to modulate vascular responses .

Agrochemicals

The compound is also significant in agrochemical formulations, where it serves as an intermediate for synthesizing herbicides and pesticides. The trifluoromethyl group is known for enhancing the biological activity of agrochemicals.

Table 1: Agrochemical Applications

| Application Type | Description |

|---|---|

| Herbicides | Intermediates for developing selective herbicides that target specific plant species while minimizing damage to crops. |

| Pesticides | Used in formulations that require enhanced efficacy against pests due to its lipophilic nature. |

Analytical Chemistry

This compound is employed in analytical testing methods, particularly in chromatography. Its unique properties allow for effective separation and analysis of complex mixtures.

Case Study: Chromatographic Techniques

In a study focusing on the analytical applications of fluorinated compounds, researchers successfully utilized this compound as a standard for calibrating chromatographic systems, demonstrating its effectiveness in quality control processes .

Cell Biology

The compound has been explored for its role in cell culture and modification processes. It aids in enhancing cell viability and proliferation rates due to its chemical stability and compatibility with various biological systems.

Table 2: Cell Biology Applications

| Application Type | Description |

|---|---|

| Cell Culture | Enhances growth conditions for mammalian cells used in biopharmaceutical production. |

| Cell Analysis | Utilized as a reagent in assays that assess cellular responses to various stimuli. |

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, which can vary depending on its application. In medicinal chemistry, the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug molecules, potentially leading to improved efficacy and bioavailability. The compound may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Key Research Findings

- Substituent Positioning : The 2-position trifluoromethyl group synergizes with 3-methoxy to optimize hydrophobic and electronic interactions in binding pockets .

- Biological Activity : Trimethoxy-substituted analogs (e.g., Compound 6) demonstrate that electron-rich groups at the 2-position enhance anticancer potency .

- Regulatory Considerations : Agrochemical benzamides prioritize stability, while pharmaceutical analogs balance activity with metabolic profiles .

Biological Activity

3-Methoxy-2-(trifluoromethyl)benzamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₁₂F₃NO₂

- CAS Number : 1214351-75-3

- Molecular Weight : 303.25 g/mol

The trifluoromethyl group () is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, including carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in biological systems .

- Neurotransmitter Modulation : The presence of the methoxy group may influence its interaction with neurotransmitter receptors, potentially affecting pathways related to mood and cognition .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies

- Inhibition of Carbonic Anhydrases :

- Neuropharmacological Effects :

- Synthesis and Biological Evaluation :

Q & A

Q. 1.1. What are the key considerations for synthesizing 3-Methoxy-2-(trifluoromethyl)benzamide with high purity?

Synthesis of this compound typically involves coupling a trifluoromethyl-substituted benzoyl chloride with a methoxy-substituted amine or hydroxylamine derivative. For example, analogous protocols for trifluoromethyl benzamides (e.g., N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide) use p-trifluoromethyl benzoyl chloride and O-benzyl hydroxylamine hydrochloride under controlled conditions . Critical steps include:

- Reagent selection : Use freshly distilled benzoyl chloride derivatives to avoid hydrolysis.

- Reaction conditions : Maintain anhydrous conditions and inert atmosphere (e.g., nitrogen) to prevent side reactions.

- Purification : Column chromatography with dichloromethane/hexane gradients or recrystallization from diethyl ether/pentanes improves purity .

Q. 1.2. What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm the methoxy and trifluoromethyl group positions. For example, the trifluoromethyl group in analogous compounds shows a distinct singlet at ~-60 ppm in NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] for CHFNO: 232.06).

- X-ray Crystallography : For crystalline derivatives, SHELXL refinement (via programs like Mercury) resolves bond angles and packing patterns .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Contradictions often arise from assay variability or structural polymorphism. Methodological strategies include:

- Dose-response profiling : Test multiple concentrations across independent replicates to establish reproducibility.

- Crystallographic analysis : Use Mercury’s packing similarity tools to compare crystal forms, as polymorphism can alter bioavailability .

- Computational docking : Validate experimental IC values with molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .

Q. 2.2. How can structure-activity relationship (SAR) studies be designed for trifluoromethyl benzamides?

- Substituent variation : Synthesize analogs with substituents at the methoxy or trifluoromethyl positions (e.g., chloro, nitro, or alkyl groups) to assess electronic and steric effects.

- Biological assays : Screen analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR. For example, trifluoromethyl groups enhance metabolic stability in similar benzamides, as shown in N-(4-Aminophenyl)-2-(trifluoromethyl)benzamide derivatives .

- Statistical modeling : Apply QSAR models (e.g., CoMFA) to predict activity trends from substituent descriptors .

Q. 2.3. What experimental approaches are recommended for studying the crystallographic behavior of this compound?

- Data collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to resolve trifluoromethyl group disorder.

- Refinement : SHELXL’s TWIN and BASF commands handle twinning or pseudo-symmetry in crystals .

- Void analysis : Mercury’s void visualization tool identifies solvent-accessible regions, critical for co-crystallization studies .

Methodological Best Practices

Q. 3.1. How to mitigate hazards during synthesis and handling?

- Risk assessment : Follow ACS guidelines for evaluating mutagenicity (e.g., Ames testing for anomeric amides) and decomposition risks (e.g., DSC analysis for thermal stability) .

- Ventilation : Use fume hoods when handling volatile intermediates (e.g., benzoyl chlorides).

- PPE : Wear nitrile gloves and safety goggles to prevent dermal exposure .

Q. 3.2. How to validate computational predictions for trifluoromethyl benzamides?

- Docking cross-checks : Compare results from multiple software (e.g., Glide vs. AutoDock) to reduce algorithmic bias.

- Free-energy calculations : Use MM-GBSA to refine binding affinity predictions .

- Experimental correlation : Overlay docking poses with crystallographic data (e.g., PDB entries) for accuracy .

Research Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.